molecular formula C8H3BrF6O B3238494 2,4-Bis(trifluoromethyl)-6-bromophenol CAS No. 1414870-83-9

2,4-Bis(trifluoromethyl)-6-bromophenol

Cat. No. B3238494
CAS RN: 1414870-83-9
M. Wt: 309 g/mol
InChI Key: FXBCIYDXVSFONE-UHFFFAOYSA-N
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Description

“2,4-Bis(trifluoromethyl)-6-bromophenol” is a chemical compound that likely contains two trifluoromethyl groups (-CF3) and a bromine atom attached to a phenol group. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of molecules .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through halogenation and trifluoromethylation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a phenol group with two trifluoromethyl groups and a bromine atom attached. The exact positions of these groups on the phenol ring could vary .


Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating bromine atom. For instance, it might participate in reactions such as dehydrative condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of trifluoromethyl groups might increase its lipophilicity, while the phenol group might contribute to its acidity .

Scientific Research Applications

Antioxidant Activities

Bromophenols, including compounds structurally related to 2,4-bis(trifluoromethyl)-6-bromophenol, have been studied for their potent antioxidant activities. Research on bromophenols isolated from red algae, such as Vertebrata lanosa and Symphyocladia latiuscula, has demonstrated significant cellular antioxidant activities. These studies suggest that bromophenols can effectively scavenge reactive oxygen species, thereby protecting cells from oxidative stress. The antioxidant properties of these compounds were evaluated using various assays, indicating their potential as natural antioxidants in pharmaceutical and nutraceutical applications (Olsen et al., 2013) (Wang et al., 2005).

Antimicrobial and Anticancer Properties

Bromophenols, similar in structure to this compound, have also been evaluated for their antimicrobial and anticancer activities. Studies have found that these compounds exhibit significant activity against various bacterial strains and cancer cell lines. This suggests their potential for development into therapeutic agents for treating infections and cancer. The antimicrobial activity was particularly notable against gram-negative and gram-positive bacteria, while the anticancer activity was observed in vitro against leukemia cells, highlighting the therapeutic potential of bromophenols in medical research (Oh et al., 2008) (Dong et al., 2022).

Applications in Material Science

The unique properties of this compound and related compounds have been explored in material science, particularly in the synthesis of novel polymers and membranes. These materials have been researched for their potential in gas separation technologies, highlighting the role of fluorinated and brominated compounds in enhancing the selectivity and permeability of membranes. Such studies demonstrate the versatility of these compounds in creating high-performance materials for industrial applications (Xu et al., 2002).

Environmental Impact and Degradation

Research has also focused on the environmental presence and degradation of brominated flame retardants, including compounds structurally related to this compound. These studies have examined the mechanisms of thermal decomposition and environmental distribution, providing insights into the persistence and potential ecological impact of brominated organic compounds. Understanding the environmental behavior of these substances is crucial for assessing their safety and managing their use in various applications (Altarawneh & Dlugogorski, 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of “2,4-Bis(trifluoromethyl)-6-bromophenol”. For instance, if used as a catalyst, it might facilitate reactions by lowering the activation energy .

Safety and Hazards

As with any chemical compound, handling “2,4-Bis(trifluoromethyl)-6-bromophenol” would require appropriate safety measures. It’s important to avoid contact with skin and eyes, and to use it only in well-ventilated areas .

Future Directions

The future research directions would likely involve exploring the potential applications of “2,4-Bis(trifluoromethyl)-6-bromophenol” in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

2-bromo-4,6-bis(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6O/c9-5-2-3(7(10,11)12)1-4(6(5)16)8(13,14)15/h1-2,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBCIYDXVSFONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270415
Record name Phenol, 2-bromo-4,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1414870-83-9
Record name Phenol, 2-bromo-4,6-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-bromo-4,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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